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Recordings
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals conducting

patch-clamp electrophysiology experiments on the voltage-gated sodium channel Nav1.7.

Frequently Asked Questions (FAQs)
Q1: What are the typical current densities I should expect for Nav1.7?

A1: In heterologous expression systems like HEK293 or CHO cells, peak Nav1.7 current

densities can range from approximately -200 pA/pF to over -500 pA/pF. However, this can vary

significantly based on the expression system, transfection efficiency, and cell health. For

instance, whole-cell voltage clamp recordings from cells co-expressing wild-type Nav1.7 with

β1 and β2 subunits have shown peak amplitudes of -373 ± 70 pA/pF.[1] Untransfected ND7/23

cells, which endogenously express Nav1.7, show average peak sodium currents of around

-2.12 nA.[2][3]

Q2: Why is Nav1.7 considered a challenging channel to record?

A2: Nav1.7 channels are known for their fast kinetics and susceptibility to rundown, where the

current amplitude diminishes over the course of an experiment. They are also sensitive to the
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composition of the internal solution and require healthy cells for stable expression and

recordings. Furthermore, achieving a stable giga-ohm seal can be challenging, which is a

prerequisite for high-quality recordings.

Q3: What are the recommended cell lines for expressing Nav1.7?

A3: Several cell lines are suitable for Nav1.7 expression. Human Embryonic Kidney (HEK293)

cells are widely used and can be transiently or stably transfected.[1][4] Chinese Hamster Ovary

(CHO) cells are another common choice, with stable cell lines available that are compatible

with automated patch-clamp systems.[5][6] TE671 cells, a human rhabdomyosarcoma cell line,

endogenously express Nav1.7 and have been validated as a suitable model for drug screening.

[7][8] ND7/23 cells also endogenously express Nav1.7 and exhibit robust inward sodium

currents.[3]

Q4: What are the critical components of the internal and external recording solutions?

A4: The external solution is typically a physiological saline solution containing NaCl as the

primary charge carrier for the sodium current. The internal (pipette) solution should contain a

cesium or potassium-based salt (e.g., CsF or KCl) to block outward potassium currents, along

with chelators like EGTA to control intracellular calcium levels. It is also crucial to include ATP

and GTP in the internal solution to support cellular metabolism and reduce current rundown.

The osmolarity of the internal solution should be slightly lower (around 10%) than the external

solution to facilitate seal formation and stability.[9]

Troubleshooting Guide
Problem 1: Low or No Nav1.7 Current
Q: I've successfully patched a cell, but I'm seeing very small or no Nav1.7 currents. What could

be the issue?

A: This is a common issue with several potential causes. Below is a systematic approach to

troubleshoot the problem.

Cell Health and Expression:
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Sub-optimal Cell Culture Conditions: Ensure cells are healthy, not overgrown, and from a

low passage number. Unhealthy cells will not express channels optimally.

Low Transfection Efficiency: If using transient transfection, optimize the protocol. Use

fluorescence markers (e.g., GFP) to identify successfully transfected cells.[1]

Poor Cell Line: Consider using a validated stable cell line for more consistent expression.

[5]

Recording Conditions:

Incorrect Holding Potential: Nav1.7 channels can be in a steady-state inactivated state at

depolarized potentials. Hold the cell at a hyperpolarized potential (e.g., -100 mV to -120

mV) to ensure channels are in a resting, available state before applying a depolarizing

stimulus.[10][11]

Current Rundown: Nav1.7 currents can diminish rapidly after achieving whole-cell

configuration. Include ATP and GTP in your internal solution to preserve channel function.

Record currents promptly after breaking into the cell.

Experimental Setup:

Blocked Pipette Tip: Debris can clog the pipette tip, preventing good electrical access to

the cell interior.[12] Ensure your solutions are filtered and the pipette is clean.

Problem 2: Unstable Recordings and Current Rundown
Q: My Nav1.7 currents are present initially but decrease in amplitude quickly. How can I

improve the stability of my recordings?

A: Current rundown is a frequent challenge. Here are some strategies to mitigate it:

Internal Solution Composition:

Metabolic Support: The inclusion of ATP (2-5 mM) and GTP (0.1-0.5 mM) in the internal

solution is critical for maintaining channel phosphorylation and preventing rundown.

Phosphocreatine can also be added to help regenerate ATP.[13]
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Fluoride vs. Chloride: While CsF is excellent for blocking potassium channels, it can

sometimes accelerate rundown. If rundown is severe, consider replacing some or all of the

CsF with CsCl.

Recording Technique:

Minimize Recording Time: Plan your voltage protocols efficiently to acquire the necessary

data before significant rundown occurs.

Temperature Control: Maintain a stable room temperature, as temperature fluctuations can

affect channel kinetics and recording stability.

Cell Health:

Healthy Cells are Key: As mentioned previously, starting with healthy, robustly expressing

cells is the best defense against rundown.

Problem 3: Difficulty Achieving a Giga-ohm Seal
Q: I'm struggling to form a stable giga-ohm seal on my cells. What can I do to improve my

success rate?

A: A high-resistance seal is fundamental for low-noise recordings. Here are several factors to

consider:

Pipette Preparation:

Pipette Polishing: Fire-polishing the pipette tip can create a smoother surface, which

facilitates a tighter seal with the cell membrane.[9] Polishing with a focused ion beam has

also been shown to improve gigaseal formation.[14]

Pipette Resistance: For whole-cell recordings, pipette resistances of 2-5 MΩ are generally

suitable.[13] If you are having trouble, try adjusting the pipette tip size.

Cell and Solution Conditions:

Clean Cell Surface: Ensure the cell surface is free of debris. A brief application of positive

pressure as you approach the cell can help clear the membrane.[15]
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Solution Osmolarity: Having a slightly lower osmolarity in the pipette solution compared to

the bath solution can help the membrane seal against the pipette.[9][16]

Reducing Agents: The addition of reducing agents like DTT or TCEP to the external

solution has been shown to enhance the success of giga-ohm seal formation and improve

longevity.[17]

Technique:

Gentle Suction: Apply gentle and steady negative pressure to form the seal. Abrupt or

excessive suction can rupture the membrane.

Approach the Cell Slowly: A slow and controlled approach to the cell with the pipette is

crucial.

Problem 4: Noisy Recordings
Q: My recordings have a high level of background noise. How can I reduce it?

A: Electrical noise can obscure small currents and distort your data. A systematic approach is

best for identifying and eliminating noise sources.[18]

Grounding:

Proper Grounding: Ensure all components of your rig (microscope, manipulators, Faraday

cage) are connected to a common ground point to avoid ground loops.[19]

Ground Wire: Use a heavy-gauge, braided copper wire for the main ground connection.

[19] The reference electrode (Ag/AgCl pellet) in the bath should be properly chlorided and

positioned.

Electrical Interference:

Identify the Source: Switch off nearby equipment one by one (monitors, centrifuges, light

sources) to see if the noise disappears. A digital oscilloscope can be a useful tool for this.

[18]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.researchgate.net/post/Unable_to_form_Gigaseal_during_whole-cell_patch_clamp_of_primary_cell-culture_cells_from_rats_DRGs_Any_ideas_on_how_can_I_solve_this
https://www.researchgate.net/post/Does-anyone-have-good-composition-for-external-and-internal-patch-clamp-solutions
https://pmc.ncbi.nlm.nih.gov/articles/PMC10761044/
https://www.scientifica.uk.com/neurowire/labhacks-how-to-denoise-your-rig
https://support.moleculardevices.com/s/article/Axopatch-Reduce-the-noise-in-patch-clamp-rig
https://support.moleculardevices.com/s/article/Axopatch-Reduce-the-noise-in-patch-clamp-rig
https://www.scientifica.uk.com/neurowire/labhacks-how-to-denoise-your-rig
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Faraday Cage: Ensure the Faraday cage is properly closed and grounded. Additional

shielding with metallic fabric can sometimes help.[18]

Pipette and Holder:

Clean Holder: Clean the pipette holder regularly with ethanol and distilled water to prevent

salt buildup, which can be a source of noise.

Pipette Capacitance: Keep the level of the bath solution low to minimize the immersion of

the pipette, which reduces its capacitance and associated noise.[18]

Seal Resistance:

A Tight Seal is Crucial: A high-resistance gigaseal is the most important factor for low-

noise recordings.[18] If the seal resistance is low, the noise will be high.

Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of
Nav1.7 Currents

Cell Preparation: Plate HEK293 cells stably expressing Nav1.7 onto glass coverslips. Use

cells 40-72 hours after plating for optimal recording.[4]

Solution Preparation:

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 20 Glucose.

Adjust pH to 7.4 with NaOH.

Internal Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.33 with

CsOH. Supplement with 2 mM Mg-ATP and 0.1 mM Na-GTP just before use.

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 1-2.5 MΩ when filled

with the internal solution.[20]

Recording Procedure:
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Place a coverslip with cells in the recording chamber and perfuse with the external

solution.

Approach a target cell with the patch pipette while applying slight positive pressure.

Once the pipette touches the cell membrane, release the positive pressure and apply

gentle suction to form a giga-ohm seal (>1 GΩ).

After seal formation, apply a brief, stronger suction pulse to rupture the membrane and

achieve the whole-cell configuration.[21]

Allow the cell to stabilize for a few minutes before starting recording protocols.

Voltage Protocols:

Activation: From a holding potential of -100 mV, apply a series of depolarizing voltage

steps (e.g., from -80 mV to +60 mV in 5 mV increments).[10]

Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 500 ms

conditioning pre-pulses (e.g., from -120 mV to 0 mV) followed by a test pulse to a voltage

that elicits a peak current (e.g., -10 mV or 0 mV) to determine the fraction of available

channels.[1]

Quantitative Data Summary
Table 1: Typical Biophysical Properties of Nav1.7
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Parameter Value Cell Type Notes

V½ of Activation -22 to -28 mV HEK293, Oocytes

The voltage at which

half of the channels

are activated.[1][10]

V½ of Steady-State

Inactivation
-68 to -73 mV

HEK293, CHO,

Oocytes

The voltage at which

half of the channels

are inactivated.[6][10]

Activation Slope

Factor (k)
3.7 to 5.4 mV Oocytes

A measure of the

steepness of the

voltage dependence

of activation.[10]

Inactivation Slope

Factor (k)
3.9 to 6.4 mV Oocytes

A measure of the

steepness of the

voltage dependence

of inactivation.[10]

Time Constant of

Inactivation (τh) at -20

mV

~1.8 ms (with β1) Oocytes

Co-expression with

the β1 subunit

significantly

accelerates

inactivation.[10]

Table 2: Standard Recording Solutions
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Solution Component Concentration (mM)

External NaCl 140

KCl 3

MgCl₂ 1

CaCl₂ 1

HEPES 10

Glucose 20

Internal CsF 140

NaCl 10

HEPES 10

EGTA 1

Mg-ATP 2-5

Na-GTP 0.1-0.5

Visualizations
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Caption: A troubleshooting workflow for diagnosing the cause of low or absent Nav1.7 currents.
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Caption: The experimental workflow for a whole-cell patch-clamp recording experiment.
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Caption: A simplified diagram illustrating the main conformational states of the Nav1.7 channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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